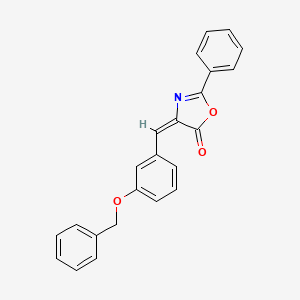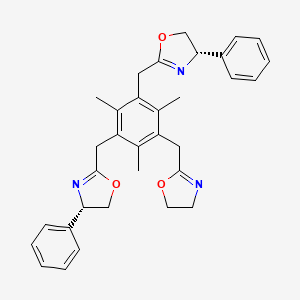
(4S,4'S)-2,2'-((5-((4,5-Dihydrooxazol-2-yl)methyl)-2,4,6-trimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4S,4’S)-2,2’-((5-((4,5-Dihydrooxazol-2-yl)methyl)-2,4,6-trimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole)” is a complex organic molecule that features multiple oxazole rings and phenyl groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of oxazole rings and the introduction of phenyl groups. Typical synthetic routes may include:
Formation of Oxazole Rings: This can be achieved through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Introduction of Phenyl Groups: This step may involve Friedel-Crafts alkylation or acylation reactions.
Coupling Reactions: The final steps may involve coupling reactions to link the various parts of the molecule together.
Industrial Production Methods
Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The oxazole rings may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could target the oxazole rings or phenyl groups.
Substitution: The phenyl groups may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a pharmaceutical agent, given the biological activities associated with oxazole-containing compounds.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or advanced composites.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,4’S)-2,2’-((5-((4,5-Dihydrooxazol-2-yl)methyl)-2,4,6-trimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-((5-((4,5-Dihydrooxazol-2-yl)methyl)-2,4,6-trimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
The uniqueness of this compound lies in its specific arrangement of oxazole rings and phenyl groups, which may confer unique chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C33H35N3O3 |
|---|---|
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
(4S)-2-[[3-(4,5-dihydro-1,3-oxazol-2-ylmethyl)-2,4,6-trimethyl-5-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C33H35N3O3/c1-21-26(16-31-34-14-15-37-31)22(2)28(18-33-36-30(20-39-33)25-12-8-5-9-13-25)23(3)27(21)17-32-35-29(19-38-32)24-10-6-4-7-11-24/h4-13,29-30H,14-20H2,1-3H3/t29-,30-/m1/s1 |
Clé InChI |
BCVCEBQSGZMMPC-LOYHVIPDSA-N |
SMILES isomérique |
CC1=C(C(=C(C(=C1CC2=N[C@H](CO2)C3=CC=CC=C3)C)CC4=N[C@H](CO4)C5=CC=CC=C5)C)CC6=NCCO6 |
SMILES canonique |
CC1=C(C(=C(C(=C1CC2=NC(CO2)C3=CC=CC=C3)C)CC4=NC(CO4)C5=CC=CC=C5)C)CC6=NCCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)
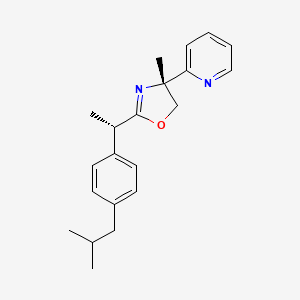
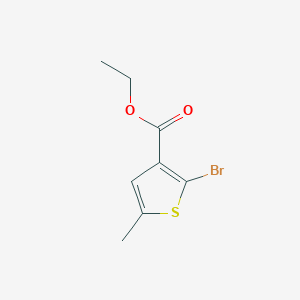
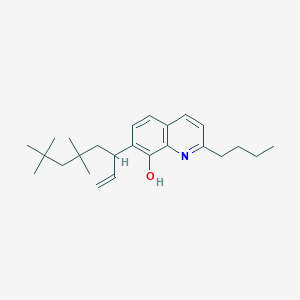
![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)
![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
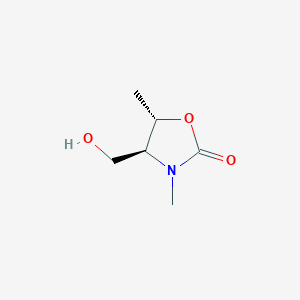

![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)
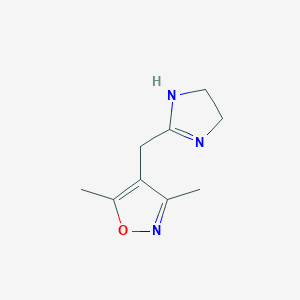

![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207938.png)
